molecular formula C14H19N3O2S B2760490 2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide CAS No. 2034409-57-7

2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2760490
CAS No.: 2034409-57-7
M. Wt: 293.39
InChI Key: LTHSBNWQWLUZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure Modifications for Drug Efficacy

Research on imidazo[1,2-a]pyrimidine derivatives, such as N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, has demonstrated strategies to reduce metabolism mediated by aldehyde oxidase (AO) to enhance drug efficacy in treating prostate cancer. Altering heterocycles or blocking reactive sites were effective strategies to reduce AO metabolism, which might be applicable to modifying compounds like 2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide for similar or related pharmacological targets (Linton et al., 2011).

Antimicrobial Applications

Compounds containing the thiophene and imidazolidine structures have shown potential in antimicrobial activities. For instance, clubbed quinazolinone and 4-thiazolidinone derivatives demonstrated in vitro antibacterial and antifungal activities. This suggests that structurally similar compounds, such as this compound, could be explored for antimicrobial properties (Desai, Dodiya, & Shihora, 2011).

Corrosion Inhibition

Imidazoline and its derivatives have been evaluated as corrosion inhibitors in acid media, suggesting that the imidazolidine core can play a significant role in inhibiting corrosion. This application is crucial for industries concerned with metal preservation and could hint at the utility of compounds like this compound in similar contexts (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Molecular Structure and Tautomerism Studies

The study of imidazoline, oxazoline, and thiazoline derivatives provides insights into molecular structure, tautomerism, and geometrical isomerism, which are essential for understanding the chemical behavior and potential reactivity of complex molecules. Such studies could be beneficial for designing new compounds with specific biological activities or chemical properties (Remko, van Duijnen, & Swart, 2003).

Antimicrobial Activity of Thiazolidine Derivatives

Thiazolidine-2,4-dione carboxamide and amino acid derivatives have shown antimicrobial activity against various bacterial and fungal strains. This highlights the potential of incorporating thiazolidine structures into new compounds for antimicrobial drug development (Abd Alhameed et al., 2019).

Properties

IUPAC Name

2-oxo-N-[(1-thiophen-3-ylcyclopentyl)methyl]imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-12-15-6-7-17(12)13(19)16-10-14(4-1-2-5-14)11-3-8-20-9-11/h3,8-9H,1-2,4-7,10H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHSBNWQWLUZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)N2CCNC2=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.